5-Nonadecylresorcinol

Übersicht

Beschreibung

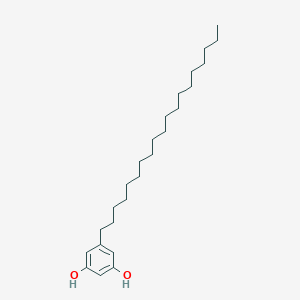

5-Nonadecylresorcinol: is a chemical compound with the molecular formula C25H44O2 . It is a type of resorcinol, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonadecylresorcinol typically involves the alkylation of resorcinol with a nonadecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nonadecylresorcinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Nonadecylresorcinol is characterized by a long-chain alkyl group attached to a resorcinol moiety. This structural feature contributes to its unique biological activities, making it a subject of interest in nutritional science and pharmacology.

Dietary Sources and Intake

This compound is primarily found in whole grains, particularly rye and wheat, where it occurs alongside other alkylresorcinols. Studies estimate that the average dietary intake of alkylresorcinols, including this compound, ranges from 19.7 mg/day to 24.9 mg/day, depending on dietary habits and food processing methods .

Anti-Cancer Properties

Research indicates that alkylresorcinols may exhibit anti-cancer properties. A study linked higher intake levels of cereal-derived polyphenols, including alkylresorcinols, to reduced risks of colorectal cancer (CRC). Specifically, individuals in higher quartiles of intake showed a significant reduction in hazard ratios for CRC compared to those with lower intakes .

Cardiovascular Health

Alkylresorcinols have been associated with improved cardiovascular markers. Their antioxidant properties may help reduce oxidative stress and inflammation, which are key factors in cardiovascular diseases. The mechanisms by which these compounds exert their protective effects are still being elucidated but are believed to involve modulation of lipid metabolism and endothelial function .

Antioxidant Activity

The antioxidant activity of this compound contributes to its potential health benefits by scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

Nutraceuticals

Given its bioactive properties, this compound is being explored as a nutraceutical ingredient. Its incorporation into functional foods may enhance health benefits associated with cereal consumption.

Pharmaceutical Development

Research is ongoing into the potential pharmaceutical applications of alkylresorcinols, including their use as adjuncts in cancer therapy or as agents in managing metabolic disorders due to their effects on lipid profiles and inflammation .

Colorectal Cancer Risk Reduction

A longitudinal study involving over 35,000 participants demonstrated that higher intakes of cereal polyphenols, including this compound, correlated with lower incidence rates of colorectal cancer over a follow-up period of more than two decades . The findings suggest that dietary patterns rich in whole grains may confer protective effects against certain cancers.

Cardiovascular Health Markers

Another study assessed the impact of dietary alkylresorcinol intake on cardiovascular health markers among middle-aged adults. Results indicated that participants with higher intakes exhibited significantly lower levels of inflammatory markers and improved lipid profiles compared to those with minimal intake .

Wirkmechanismus

The mechanism of action of 5-Nonadecylresorcinol involves its interaction with biological molecules through its hydroxyl groups. These interactions can lead to the modulation of various biochemical pathways and molecular targets, including enzymes and receptors . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals .

Vergleich Mit ähnlichen Verbindungen

- 5-Decylbenzene-1,3-diol

- 5-Dodecylbenzene-1,3-diol

- 5-Tetradecylbenzene-1,3-diol

Comparison: 5-Nonadecylresorcinol is unique due to its longer nonadecyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs . This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are beneficial .

Biologische Aktivität

5-Nonadecylresorcinol is a member of the alkylresorcinol family, which are phenolic compounds predominantly found in whole grains, particularly in wheat and rye. This compound has garnered attention for its potential biological activities, particularly in the context of anti-allergic responses and antimicrobial properties. The following sections detail the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Inhibition of Mast Cell Degranulation

Recent studies have highlighted the role of this compound in inhibiting mast cell degranulation, a critical process in allergic reactions. In vitro experiments using RBL-2H3 cells demonstrated that this compound significantly inhibits the release of β-hexosaminidase, a marker for mast cell activation. The compound was shown to exert stronger inhibitory effects compared to other compounds such as pinellic acid and tachioside .

Table 1: Inhibitory Effects of this compound on Mast Cell Degranulation

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 45 |

| 200 | 60 | |

| Pinellic Acid | 100 | 30 |

| Tachioside | 100 | 25 |

The mechanism by which this compound inhibits mast cell degranulation involves the modulation of signaling pathways associated with allergic responses. Specifically, it has been suggested that this compound down-regulates pro-inflammatory mediators such as TNF-α and COX-2 through the inhibition of MAPK signaling pathways . This modulation leads to reduced expression of IL-11 and IL-13, cytokines that play significant roles in IgE-mediated allergic responses.

Antimicrobial Properties

In addition to its anti-allergic properties, this compound has been reported to exhibit antimicrobial activity against various bacteria and fungi. These properties suggest potential applications in food preservation and therapeutic contexts where microbial infection is a concern .

Case Study: Allergic Response Modulation

A study conducted on the effects of wheat bran extract (which contains significant amounts of alkylresorcinols including this compound) demonstrated a marked reduction in local allergic reactions in vivo. Mice treated with wheat bran extract showed decreased histamine release and reduced severity of anaphylactic responses when challenged with allergens .

Table 2: Effects of Wheat Bran Extract on Anaphylaxis in Mice

| Treatment | Dosage (mg/kg) | Mortality (%) | Histamine Level (ng/mL) |

|---|---|---|---|

| Untreated | - | 100 | High |

| Wheat Bran Extract | 50 | 100 | Moderate |

| Wheat Bran Extract | 100 | 60 | Low |

| Wheat Bran Extract | 200 | 0 | Very Low |

Implications for Allergy Management

The findings from these studies suggest that compounds like this compound could be developed into therapeutic agents for managing allergic diseases. Their ability to inhibit mast cell degranulation and modulate inflammatory pathways positions them as promising candidates for further research and clinical application.

Eigenschaften

IUPAC Name |

5-nonadecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNOCEUUYUXUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188665 | |

| Record name | 5-(n-Nonadecyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Nonadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35176-46-6 | |

| Record name | 5-Nonadecylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35176-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(n-Nonadecyl)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035176466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(n-Nonadecyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nonadecylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nonadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.5 - 97.5 °C | |

| Record name | 5-Nonadecyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.